molecular formula C11H11NO2 B594559 (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one CAS No. 133629-87-5

(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one

Cat. No.: B594559
CAS No.: 133629-87-5
M. Wt: 189.214
InChI Key: WPWVSBDTHXWUTL-RZZZFEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one: is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in medicinal chemistry. The compound is characterized by its acetyl group attached to a nitrogen atom, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one typically involves the acetylation of a chiral amine precursor. One common method is the reaction of the chiral amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral integrity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine form.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.

Mechanism of Action

The mechanism of action of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group plays a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The chiral nature of this compound allows for selective binding to one enantiomer of the target, enhancing its specificity and efficacy.

Comparison with Similar Compounds

    N-Acetyl-DL-cysteine: A racemic mixture with similar acetylation but different stereochemistry.

    N-Acetyl-L-cysteine: The L-enantiomer with distinct biological activity compared to (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one.

    N-Acetyl-D-phenylalanine: Another chiral compound with an acetyl group, used in different applications.

Uniqueness: this compound stands out due to its specific chiral configuration, which imparts unique chemical and biological properties. Its ability to interact stereospecifically with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

133629-87-5

Molecular Formula

C11H11NO2

Molecular Weight

189.214

IUPAC Name

(1aS)-3-acetyl-1a,2-dihydro-1H-cyclopropa[c]indol-5-one

InChI

InChI=1S/C11H11NO2/c1-7(13)12-6-8-5-11(8)3-2-9(14)4-10(11)12/h2-4,8H,5-6H2,1H3/t8-,11?/m1/s1

InChI Key

WPWVSBDTHXWUTL-RZZZFEHKSA-N

SMILES

CC(=O)N1CC2CC23C1=CC(=O)C=C3

Origin of Product

United States

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